Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15549867
InChI: InChI=1S/C22H21NO5/c1-14-8-9-16(12-15(14)2)27-13-17-10-11-20(28-17)21(24)23-19-7-5-4-6-18(19)22(25)26-3/h4-12H,13H2,1-3H3,(H,23,24)
SMILES:
Molecular Formula: C22H21NO5
Molecular Weight: 379.4 g/mol

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate

CAS No.:

Cat. No.: VC15549867

Molecular Formula: C22H21NO5

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate -

Specification

Molecular Formula C22H21NO5
Molecular Weight 379.4 g/mol
IUPAC Name methyl 2-[[5-[(3,4-dimethylphenoxy)methyl]furan-2-carbonyl]amino]benzoate
Standard InChI InChI=1S/C22H21NO5/c1-14-8-9-16(12-15(14)2)27-13-17-10-11-20(28-17)21(24)23-19-7-5-4-6-18(19)22(25)26-3/h4-12H,13H2,1-3H3,(H,23,24)
Standard InChI Key GBCINTJBDABOFD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)C

Introduction

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate is a complex organic compound with a molecular formula of C22H21NO5 and a molecular weight of approximately 379.41 g/mol . It features a furan ring and a benzoate moiety, which are significant in medicinal chemistry due to their biological activities and roles in drug design. The compound is classified as a carboxamide derivative and falls under the category of furan derivatives, known for their diverse pharmacological properties.

Synthesis

The synthesis of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are essential for monitoring the progress and purity of the synthesized compound.

Potential Applications and Biological Activities

While the specific biological mechanisms and therapeutic potentials of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate are not fully elucidated, its unique structure suggests potential applications in medicinal chemistry. Studies on similar compounds indicate that modifications in the molecular structure can significantly influence pharmacodynamics and pharmacokinetics, impacting efficacy and safety profiles.

Comparison with Similar Compounds

Compound NameCAS NumberStructural FeaturesUnique Aspects
Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate445239-26-9Furan ring, benzoate moiety, carboxamide groupPotential biological activities in medicinal chemistry
Methyl 2-(5-(4-chlorophenoxy)methyl)furan-2-carboxamide445029-92-5Chlorophenoxy group instead of dimethylphenoxyPotentially different biological activity due to halogen substitution
Ethyl 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylate87654321Thiazole ring with methoxy groupsUnique heterocyclic structure that may exhibit distinct activities

Research Findings and Future Directions

Further research is needed to elucidate the specific biological mechanisms and therapeutic potentials of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate. Computational chemistry tools can be used to predict its three-dimensional conformation and potential interactions with biological targets. Studies on similar compounds suggest that modifications in the molecular structure can significantly influence pharmacodynamics and pharmacokinetics, impacting efficacy and safety profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator